Ethyl 2-[(3,4-dimethylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 2-[(3,4-DIMETHYLANILINO)CARBONYL]-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolopyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3,4-DIMETHYLANILINO)CARBONYL]-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: The pyrazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3,4-dimethylaniline and ethyl acetoacetate. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
Functional Group Modifications: After forming the core structure, various functional groups are introduced through substitution reactions
Final Coupling Reactions: The final step involves coupling the 3,4-dimethylaniline moiety with the pyrazolopyrimidine core. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3,4-DIMETHYLANILINO)CARBONYL]-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
ETHYL 2-[(3,4-DIMETHYLANILINO)CARBONYL]-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3,4-DIMETHYLANILINO)CARBONYL]-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(3,4-DIMETHYLANILINO)CARBONYL]-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- Methyl 2-[(3,4-dimethylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Propyl 2-[(3,4-dimethylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of ETHYL 2-[(3,4-DIMETHYLANILINO)CARBONYL]-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H22N4O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dimethylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H22N4O3/c1-6-27-20(26)18-13(4)21-17-10-16(23-24(17)14(18)5)19(25)22-15-8-7-11(2)12(3)9-15/h7-10H,6H2,1-5H3,(H,22,25) |
InChI Key |
JYEONWWZAMROPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)C)C)N=C1C)C |
Origin of Product |
United States |
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